molecular formula C9H15N3O2S B1474647 3-(Aminomethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide CAS No. 1785525-25-8

3-(Aminomethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

Cat. No.: B1474647
CAS No.: 1785525-25-8
M. Wt: 229.3 g/mol
InChI Key: UNCKFCLEOACDPL-UHFFFAOYSA-N
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Description

Pyrazoles are compounds containing a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms . They are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .


Synthesis Analysis

Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles .


Molecular Structure Analysis

The molecular structure of pyrazoles can be analyzed using Fourier transform infrared (FT-IR) spectroscopy . This method can determine the concentration profiles and the spectra of the reactant, intermediates and product.


Chemical Reactions Analysis

Pyrazoles exhibit a wide range of chemical reactions. For instance, one-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions. In situ oxidation employing bromine afforded a wide variety of pyrazoles in very good yields .

Scientific Research Applications

Green Synthesis Approaches

Researchers have developed green, solvent-free synthesis methods for pyrazole derivatives, demonstrating the compound's involvement in environmentally friendly chemical processes. For instance, Al-Matar et al. (2010) showcased a green one-pot synthesis of Pyrano[2,3-c]-Pyrazoles, highlighting the compound's role in sustainable chemical synthesis Al-Matar et al., 2010.

Structural and Crystallographic Studies

Detailed structural analysis and crystallography studies have been conducted to understand the compound's molecular configuration. Minga (2005) synthesized and determined the crystal structure of a pyrazole derivative, providing insights into its molecular geometry and potential for fungicidal and plant growth regulation activities Minga, 2005.

Multicomponent Reactions

The compound has been used in multicomponent reactions to synthesize various heterocyclic compounds. For example, Grygoriv et al. (2018) explored its reactivity in a three-component interaction, yielding novel pyran derivatives, showcasing the compound's versatility in synthesizing complex molecular structures Grygoriv et al., 2018.

Biological Activity Exploration

Some studies have evaluated the potential biological activities of pyrazole derivatives. Titi et al. (2020) investigated the antitumor, antifungal, and antibacterial activities of pyrazole derivatives, indicating the compound's relevance in medicinal chemistry and pharmaceutical research Titi et al., 2020.

Mechanism of Action

The mechanism of action of pyrazoles in biological systems is complex and depends on the specific derivative and its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with pyrazoles can also vary widely depending on their specific structures and substituents. Some pyrazoles may be considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry. Their popularity has skyrocketed since the early 1990s . The future directions in the field of pyrazole research include the development of green multicomponent synthesis methods .

Properties

IUPAC Name

(2-ethyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-2-12-9(5-10)7-6-15(13,14)4-3-8(7)11-12/h2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCKFCLEOACDPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2CS(=O)(=O)CCC2=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 2
3-(Aminomethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 3
3-(Aminomethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 4
3-(Aminomethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 5
3-(Aminomethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 6
3-(Aminomethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

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